(3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone
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Overview
Description
1-(3-BROMOBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound known for its unique chemical structure and properties. This compound features a bromobenzoyl group and two trifluoromethyl groups attached to a dihydropyrazol ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting with the preparation of the bromobenzoyl chloride precursor. This precursor is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-BROMOBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoyl compounds .
Scientific Research Applications
1-(3-BROMOBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-BROMOBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoyl chloride: Shares the bromobenzoyl group but lacks the pyrazol ring and trifluoromethyl groups.
3-Bromobenzyl bromide: Contains a bromobenzyl group instead of a bromobenzoyl group.
Uniqueness
1-(3-BROMOBENZOYL)-3,5-BIS(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to its combination of bromobenzoyl and trifluoromethyl groups attached to a dihydropyrazol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H7BrF6N2O2 |
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Molecular Weight |
405.09 g/mol |
IUPAC Name |
(3-bromophenyl)-[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C12H7BrF6N2O2/c13-7-3-1-2-6(4-7)9(22)21-10(23,12(17,18)19)5-8(20-21)11(14,15)16/h1-4,23H,5H2 |
InChI Key |
PRSXTZUCPXNACB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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